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Compound of Interest

Compound Name: Cerium(III) iodide

Cat. No.: B3029772 Get Quote

The thermodynamic properties of a compound are fundamental to understanding its stability,

reactivity, and behavior in different environments. This section presents the known and

estimated thermodynamic data for solid cerous triiodide.

Quantitative Data Summary
The available experimental and estimated thermodynamic data for cerous triiodide at standard

conditions (298.15 K and 1 bar) are summarized in the tables below.

Table 1: Experimental Thermodynamic Data for Cerous Triiodide (CeI₃)

Property Symbol Value Units

Molar Mass M 520.829 g/mol

Melting Point Tₘ ~766 (1039.15 K) °C

Standard Molar

Enthalpy of Formation
ΔfH° -669.3 kJ/mol

Standard Enthalpy of

Sublimation
ΔsubH° 295 ± 10 kJ/mol

Vapor Pressure

Equation (solid, 910-

1031 K)

log(p/kPa)
(12.02 ± 0.20) -

(14843 ± 150)/T
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Table 2: Estimated Thermodynamic Data for Solid Cerous Triiodide (CeI₃) at 298.15 K

Property Symbol
Estimated
Value

Units
Method of
Estimation

Standard Molar

Heat Capacity
Cₚ° 99.5 J/(mol·K) Kopp's Law

Standard Molar

Entropy
S° 215 J/(mol·K)

Latimer

Scheme/Compari

son with

Lanthanide

Halides

Table 3: Calculated Gibbs Free Energy of Formation for Solid Cerous Triiodide (CeI₃) at 298.15

K

Property Symbol Calculated Value Units

Standard Gibbs Free

Energy of Formation
ΔfG° -661.8 kJ/mol

Note: The Standard Gibbs Free Energy of Formation was calculated using the Gibbs-Helmholtz

equation (ΔG° = ΔH° - TΔS°) with the experimental ΔfH° and estimated S°.

Experimental Protocols for Thermodynamic
Measurements
Accurate determination of thermodynamic properties requires precise experimental techniques.

This section details the standard methodologies that can be employed to measure the heat

capacity, standard molar entropy, and standard enthalpy of formation of cerous triiodide.

Determination of Heat Capacity and Standard Molar
Entropy
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The heat capacity of a substance is a measure of the amount of heat required to raise its

temperature. The standard molar entropy, a measure of the disorder of a substance, is

determined by measuring the heat capacity from near absolute zero to the standard

temperature of 298.15 K. Adiabatic calorimetry is the preferred method for these

measurements.

Protocol: Low-Temperature Adiabatic Calorimetry

Sample Preparation: A high-purity, anhydrous sample of cerous triiodide is synthesized and

characterized to ensure the absence of impurities that could affect the heat capacity

measurements. The sample is then sealed in a sample holder, typically made of a material

with well-known thermal properties like copper or gold, under an inert atmosphere to prevent

reaction with air or moisture.

Calorimeter Setup: The sample holder is placed within an adiabatic calorimeter. This

instrument is designed to create a highly isolated environment to minimize heat exchange

with the surroundings. It consists of a series of concentric shields, with the inner shields

being temperature-controlled to match the temperature of the sample holder, thus creating

an adiabatic shield. The entire assembly is placed in a cryostat and cooled to a very low

temperature, typically around 5 K.

Heat Capacity Measurement:

A known amount of electrical energy (Q) is supplied to a heater attached to the sample

holder, causing a small increase in temperature (ΔT).

The temperature of the sample is measured with high precision using a calibrated

thermometer, such as a platinum resistance thermometer.

The heat capacity (Cₚ) of the sample and its holder is calculated using the formula: Cₚ = Q

/ ΔT.

The heat capacity of the empty sample holder (previously determined in a separate

experiment) is subtracted to obtain the heat capacity of the cerous triiodide sample.

This process is repeated in small temperature increments from the starting low

temperature up to and beyond 298.15 K.

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 3 / 7 Tech Support

https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b3029772?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Entropy Calculation: The standard molar entropy (S°) at 298.15 K is calculated by integrating

the heat capacity data with respect to temperature, as described by the third law of

thermodynamics. The entropy is calculated by summing the contributions from the

experimental data range and an extrapolation from the lowest measurement temperature to

0 K, typically using the Debye T³ law. The total entropy is given by the integral: S°(298.15 K)

= ∫₀²⁹⁸.¹⁵ (Cₚ/T) dT

Determination of Standard Enthalpy of Formation
The standard enthalpy of formation (ΔfH°) is the change in enthalpy when one mole of a

compound is formed from its constituent elements in their standard states. For cerous triiodide,

this corresponds to the reaction: Ce(s) + 1.5 I₂(s) → CeI₃(s)

Direct measurement of the heat of this reaction can be challenging. Therefore, solution

calorimetry is often employed, which relies on Hess's Law.

Protocol: Solution Calorimetry

Calorimeter Setup: An isoperibol solution calorimeter is typically used. This consists of a

reaction vessel submerged in a constant-temperature water bath. The temperature change

of the solution within the vessel is monitored with a high-precision thermometer.

Measurement of Enthalpy of Solution:

A precisely weighed sample of high-purity cerous triiodide is dissolved in a suitable solvent

(e.g., an aqueous acidic solution) within the calorimeter, and the heat of solution

(ΔH_soln(CeI₃)) is measured.

In separate experiments, the heats of solution for the constituent elements, cerium metal

(ΔH_soln(Ce)) and solid iodine (ΔH_soln(I₂)), are measured in the same solvent.

Calculation using Hess's Law: The standard enthalpy of formation of cerous triiodide is

calculated by applying Hess's Law to the measured enthalpies of solution. The

thermodynamic cycle is as follows: ΔfH°(CeI₃, s) = [ΔH_soln(Ce) + 1.5 * ΔH_soln(I₂)] -

ΔH_soln(CeI₃)
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Diagrams are provided to illustrate key experimental workflows and conceptual relationships in

the study of the thermodynamic properties of cerous triiodide.

Sample Preparation

Adiabatic Calorimetry

Data Analysis

Synthesize High-Purity CeI₃

Characterize Sample (e.g., XRD, ICP-MS)

Seal Weighed Sample in Calorimeter Vessel

Cool to Low Temperature (~5 K)

Apply Known Heat Pulse (Q)

Measure Temperature Rise (ΔT)

Calculate Heat Capacity (Cₚ = Q/ΔT)

Repeat at Incremental Temperatures up to >300 K

Extrapolate Cₚ to 0 K (Debye T³ Law)

Integrate (Cₚ/T) vs. T

Obtain Standard Molar Entropy (S°) at 298.15 K
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Click to download full resolution via product page

Caption: Experimental workflow for determining the standard molar entropy of CeI₃.
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Caption: Relationship between key thermodynamic state functions.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.
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Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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